molecular formula C10H12FIN2O4 B016932 C-Fiau CAS No. 110864-93-2

C-Fiau

Cat. No.: B016932
CAS No.: 110864-93-2
M. Wt: 370.12 g/mol
InChI Key: LAEQEBUUOBKCEN-UHFFFAOYSA-N
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Description

The compound 1-(2-deoxy-2-fluoro-1-β-D-arabinofuranosyl)-5-iodouracil, commonly known as C-Fiau, is a nucleoside analogue. It has been extensively studied for its potential applications in molecular imaging and as an antiviral agent. The structure of this compound includes a fluorine atom at the 2’ position and an iodine atom at the 5 position of the uracil ring, which contributes to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C-Fiau typically involves the fluorination of 2-deoxy-1-β-D-arabinofuranosyl-5-iodouracil. One common method includes the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate compounds. The reaction proceeds as follows:

  • Starting with 2-deoxy-1-β-D-arabinofuranosyl-5-iodouracil.
  • Reacting with DAST in an anhydrous solvent such as dichloromethane.
  • Purification of the product using chromatographic techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

C-Fiau undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding uracil derivatives.

    Reduction: Reduction reactions can modify the iodine atom, potentially leading to deiodinated products.

    Substitution: The iodine atom at the 5 position can be substituted with other nucleophiles, such as thiols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, to facilitate the reaction.

Major Products

    Oxidation: Formation of 5-iodouracil derivatives.

    Reduction: Deiodinated uracil derivatives.

    Substitution: Various substituted uracil compounds depending on the nucleophile used.

Scientific Research Applications

C-Fiau has a wide range of applications in scientific research:

Mechanism of Action

C-Fiau exerts its effects primarily through its incorporation into DNA. The compound is phosphorylated by thymidine kinase to form its active triphosphate form. This active form is then incorporated into DNA, leading to chain termination and inhibition of DNA synthesis. The molecular targets include viral and bacterial thymidine kinases, which facilitate the selective uptake and phosphorylation of this compound in infected cells .

Comparison with Similar Compounds

C-Fiau is often compared with other nucleoside analogues such as:

    2’-Fluoro-2’-deoxy-1-β-D-arabinofuranosyl-5-ethyluridine (FEAU): Similar in structure but with an ethyl group instead of iodine.

    9-(4-fluoro-3-hydroxymethylbutyl)guanine (FHBG): Another nucleoside analogue used for imaging HSV1-tk gene expression.

This compound’s unique combination of fluorine and iodine atoms contributes to its distinct properties, making it a valuable tool in both research and clinical settings.

Properties

IUPAC Name

1-[2-fluoro-3-hydroxy-4-(hydroxymethyl)cyclopentyl]-5-iodopyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FIN2O4/c11-7-6(1-4(3-15)8(7)16)14-2-5(12)9(17)13-10(14)18/h2,4,6-8,15-16H,1,3H2,(H,13,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAEQEBUUOBKCEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C1N2C=C(C(=O)NC2=O)I)F)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FIN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60911880
Record name 1-[2-Fluoro-3-hydroxy-4-(hydroxymethyl)cyclopentyl]-4-hydroxy-5-iodopyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60911880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110864-93-2
Record name C-Fiau
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110864932
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[2-Fluoro-3-hydroxy-4-(hydroxymethyl)cyclopentyl]-4-hydroxy-5-iodopyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60911880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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